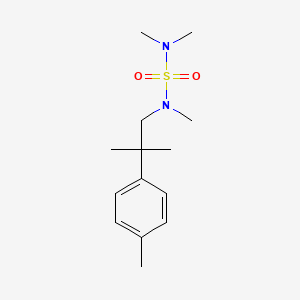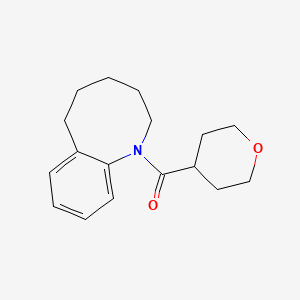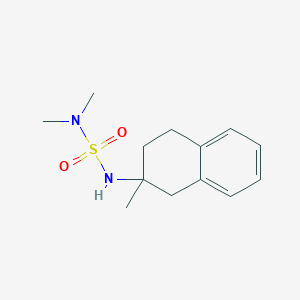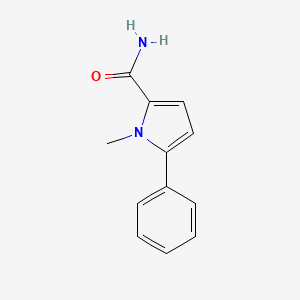
N,1-dimethyl-5-phenylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-dimethyl-5-phenylpyrrole-2-carboxamide, also known as DPhPC, is a synthetic molecule that has been widely used in scientific research for its unique properties. This compound is a type of lipid that can be incorporated into biological membranes, making it an excellent tool for studying membrane properties and functions.
科学的研究の応用
N,1-dimethyl-5-phenylpyrrole-2-carboxamide has been used in a variety of scientific research applications, including the study of membrane properties, such as lipid bilayer thickness, fluidity, and permeability. It has also been used to investigate the interactions between membrane proteins and lipids, as well as the effects of drugs and other compounds on membrane function. This compound is particularly useful for studying ion channels and other membrane proteins, as it can be incorporated into lipid bilayers to mimic the natural environment of these proteins.
作用機序
The mechanism of action of N,1-dimethyl-5-phenylpyrrole-2-carboxamide is not fully understood, but it is believed to interact with the lipid bilayer to alter its properties. This can affect the function of membrane proteins, such as ion channels, and can also affect the permeability of the membrane to various molecules. This compound has been shown to increase the fluidity of lipid bilayers, which can have a significant impact on membrane function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can alter the activity of ion channels and other membrane proteins, which can affect cellular signaling and other functions. This compound has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
N,1-dimethyl-5-phenylpyrrole-2-carboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. It can also be incorporated into lipid bilayers to mimic the natural environment of membrane proteins, making it an excellent tool for studying membrane properties and functions. However, this compound also has some limitations. It can be difficult to work with due to its hydrophobic nature, and it may not accurately reflect the properties of natural lipids in biological membranes.
将来の方向性
There are several future directions for research involving N,1-dimethyl-5-phenylpyrrole-2-carboxamide. One area of interest is the development of new methods for incorporating this compound into lipid bilayers, which could improve the accuracy of experiments involving membrane proteins. Another area of interest is the investigation of the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on membrane properties and function.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic molecule that has been widely used in scientific research for its unique properties. It can be incorporated into lipid bilayers to mimic the natural environment of membrane proteins, making it an excellent tool for studying membrane properties and functions. This compound has several advantages for use in laboratory experiments, but it also has some limitations. Future research directions include the development of new methods for incorporating this compound into lipid bilayers and the investigation of its anti-inflammatory properties.
合成法
The synthesis of N,1-dimethyl-5-phenylpyrrole-2-carboxamide involves several steps, including the reaction of 1-phenyl-2-pyrrolidinone with N,N-dimethylformamide dimethyl acetal, followed by the addition of acetic anhydride and sodium acetate. The resulting compound is then purified by column chromatography to obtain the final product. This synthesis method has been well-established and is widely used in research laboratories.
特性
IUPAC Name |
N,1-dimethyl-5-phenylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-14-13(16)12-9-8-11(15(12)2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQREEIUACGNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(N1C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(3-chlorobenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592153.png)
![Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592159.png)




![N-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-pyridin-2-ylpropanamide](/img/structure/B7592200.png)
![Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B7592214.png)
![4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile](/img/structure/B7592215.png)
![N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide](/img/structure/B7592234.png)


![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B7592245.png)
